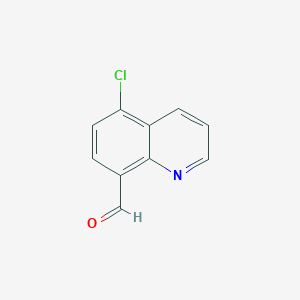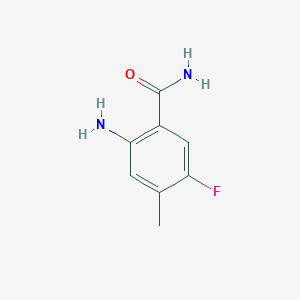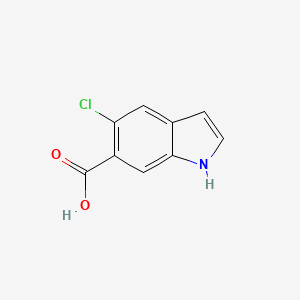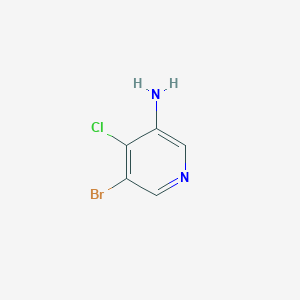
5-Chlorchinolin-8-carbaldehyd
Übersicht
Beschreibung
5-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO. It is used in pharmaceutical testing .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Chloroquinoline-8-carbaldehyde can be influenced by its molecular structure. Properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
5-Chlorchinolin-8-carbaldehyd: wird in der pharmazeutischen Prüfung als hochwertiger Referenzstandard eingesetzt . Seine präzise molekulare Struktur und Eigenschaften, wie z. B. ein Molekulargewicht von
g/mol191.61 \text{ g/mol}191.61 g/mol
und die FormelC10H6ClNOC_{10}H_{6}ClNOC10H6ClNO
, machen es zu einer idealen Verbindung, um die Genauigkeit pharmakologischer Bewertungen zu gewährleisten .Biomedizinische Materialien
Im Bereich der biomedizinischen Materialien dient This compound als chemisches Gerüst. Seine Derivate werden auf ihre potenziellen biologischen und pharmazeutischen Aktivitäten untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften .
Elektronische Materialien
Die Rolle der Verbindung in elektronischen Materialien ist mit ihren strukturellen Eigenschaften verbunden. Chinolinderivate, einschließlich This compound, werden auf ihre elektrische Leitfähigkeit und ihre potenzielle Verwendung in elektronischen Geräten untersucht .
Energiemmaterialien
In der Forschung über Energiemmaterialien wird This compound auf seine potenzielle Anwendung in Energiespeicher- und -umwandlungstechnologien untersucht. Seine Stabilität und seine leitfähigen Eigenschaften machen es zu einem Kandidaten für den Einsatz in Batterien und Solarzellen.
Analytische Chemie
This compound: wird in der analytischen Chemie für Chromatographie, Reagenzien und Referenzmaterialien eingesetzt. Seine konstante Qualität gewährleistet zuverlässige Ergebnisse bei verschiedenen analytischen Verfahren.
Materialwissenschaft
Diese Verbindung ist in der Materialwissenschaft von Bedeutung, insbesondere bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften. Seine molekulare Struktur ist ein Baustein für die Herstellung innovativer Materialien mit spezifischen gewünschten Eigenschaften.
Wirkmechanismus
Target of Action
Quinoline derivatives, a class to which 5-chloroquinoline-8-carbaldehyde belongs, are known to have a broad spectrum of bioactivity . They have been used as leads in drug development due to their potential interactions with various biological targets .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with their targets in various ways . For instance, chloroquine, a quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
For example, chloroquine affects the heme pathway in malarial parasites .
Result of Action
Quinoline derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Biochemische Analyse
Biochemical Properties
5-Chloroquinoline-8-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, 5-Chloroquinoline-8-carbaldehyde can form Schiff bases with primary amines, which are crucial intermediates in many biochemical pathways .
Cellular Effects
5-Chloroquinoline-8-carbaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Moreover, 5-Chloroquinoline-8-carbaldehyde can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of 5-Chloroquinoline-8-carbaldehyde involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, inhibiting or activating their functions. For instance, it has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and regulation. Additionally, 5-Chloroquinoline-8-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloroquinoline-8-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 5-Chloroquinoline-8-carbaldehyde can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-Chloroquinoline-8-carbaldehyde vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can be toxic and cause adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
5-Chloroquinoline-8-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 5-Chloroquinoline-8-carbaldehyde can influence the activity of key metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 5-Chloroquinoline-8-carbaldehyde is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of 5-Chloroquinoline-8-carbaldehyde can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 5-Chloroquinoline-8-carbaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
5-chloroquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSEQPKHWYRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296138 | |
| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-21-5 | |
| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)










![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1524583.png)
![3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524584.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
